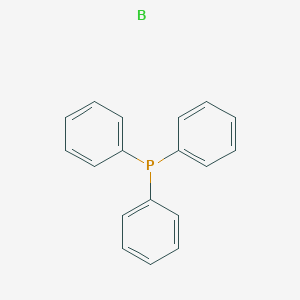

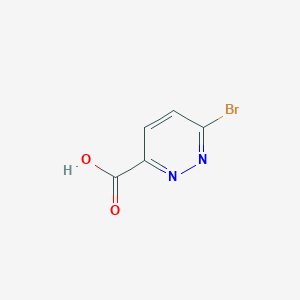

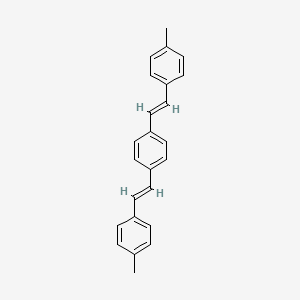

![molecular formula C8H6N2O B1337132 3-Formil-imidazo[1,2-a]piridina CAS No. 6188-43-8](/img/structure/B1337132.png)

3-Formil-imidazo[1,2-a]piridina

Descripción general

Descripción

Imidazo[1,2-a]pyridine-3-carbaldehyde (IPCA) is an important heterocyclic aromatic compound that is widely used in a variety of scientific research applications. It is a key intermediate in the synthesis of several drugs and other biologically active compounds. IPCA is also known as 2-imidazol-3-yl-3-methyl-2-oxopropanal, 3-methyl-2-imidazol-3-yl-2-oxopropanal, and 3-methyl-2-imidazol-3-yl-2-oxopropanoic acid aldehyde. The compound is an important building block for the synthesis of many pharmaceuticals, dyes, and other biologically active molecules.

Aplicaciones Científicas De Investigación

3-Formil-imidazo[1,2-a]piridina: Un análisis exhaustivo de las aplicaciones de la investigación científica:

Dispositivos Optoelectrónicos

Los derivados de imidazo[1,2-a]piridina son conocidos por su potencial en la ciencia de los materiales, particularmente en el desarrollo de dispositivos optoelectrónicos. Estos dispositivos, que incluyen diodos emisores de luz (LED), fotodetectores y células solares, se benefician de las propiedades luminiscentes de estos compuestos .

Sensores

Las características estructurales únicas de la this compound la convierten en una excelente candidata para aplicaciones de sensores. Los sensores basados en este compuesto pueden detectar diversos estímulos ambientales y biológicos con alta sensibilidad .

Fármacos Anticancerígenos

En el campo farmacéutico, los derivados de imidazo[1,2-a]piridina han mostrado promesa como agentes anticancerígenos. Su capacidad para interactuar con objetivos biológicos los hace valiosos en el diseño de nuevas terapias oncológicas .

Microscopía Confocal e Imágenes

Estos compuestos sirven como emisores eficientes para aplicaciones de microscopía confocal e imágenes. Sus propiedades luminiscentes mejoran la calidad de las imágenes obtenidas a través de estas técnicas, lo que ayuda en la investigación científica .

Química Medicinal

Reconocida como un andamio de “prejuicio de fármacos”, la this compound desempeña un papel significativo en la química medicinal. Está involucrada en la síntesis de varios agentes terapéuticos debido a su amplia gama de actividades biológicas .

Ciencia de los Materiales

El carácter estructural de la this compound también la hace útil en la ciencia de los materiales. Contribuye al desarrollo de nuevos materiales con propiedades deseadas para diversas aplicaciones tecnológicas .

Catálisis

Los derivados de imidazo[1,2-a]piridina forman complejos con metales como el cobre, que exhiben actividad catalítica. Estos complejos se utilizan en reacciones de oxidación y otros procesos que requieren catalizadores .

Organometálicos y Productos Naturales

Como compuestos heterocíclicos de nitrógeno puente distintivos, encuentran aplicaciones en la síntesis de organometálicos y productos naturales. Su estructura química versátil permite una amplia gama de posibilidades sintéticas .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Imidazo[1,2-a]pyridine-3-carbaldehyde is a derivative of the imidazo[1,2-a]pyridine class of compounds . These compounds are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry The primary targets of these compounds are not explicitly mentioned in the available literature

Mode of Action

The mode of action of Imidazo[1,2-a]pyridine-3-carbaldehyde involves the direct functionalization of the imidazo[1,2-a]pyridine scaffold . This functionalization is achieved through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies

Biochemical Pathways

The imidazo[1,2-a]pyridine class of compounds, to which imidazo[1,2-a]pyridine-3-carbaldehyde belongs, is known to be involved in various biochemical reactions .

Action Environment

It is known that the oxidation efficiency of complexes formed by imidazo[1,2-a]pyridine derivatives depends on several factors, including the nature of the substituents on the ligands and the anions of the copper salts .

Análisis Bioquímico

Biochemical Properties

Imidazo[1,2-a]pyridine-3-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Cellular Effects

Imidazo[1,2-a]pyridine-3-carbaldehyde has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it exhibits significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Molecular Mechanism

The mechanism of action of Imidazo[1,2-a]pyridine-3-carbaldehyde at the molecular level is complex. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Imidazo[1,2-a]pyridine-3-carbaldehyde is involved in various metabolic pathways. It interacts with several enzymes or cofactors, which could also include any effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

imidazo[1,2-a]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-6-7-5-9-8-3-1-2-4-10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMZVDLDHKECSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N2C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440961 | |

| Record name | imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6188-43-8 | |

| Record name | imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | imidazo[1,2-a]pyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to Imidazo[1,2-a]pyridine-3-carbaldehyde?

A1: Several synthetic strategies have been reported, including:

- Condensation reactions: This involves reacting 2-aminopyridine with various electrophiles, such as α-bromoketones or α-haloaldehydes, followed by cyclization and oxidation. [, , ]

- Multi-step synthesis: This can involve a sequence of reactions starting from readily available precursors like 2-aminopyridine. []

- Microwave-assisted solid-phase transformation: This method utilizes 3-Trimethylsilyl- or 3-Triethylgermyl-2-propynols as starting materials and employs microwave irradiation for efficient transformation. [, ]

Q2: What are the key structural features of Imidazo[1,2-a]pyridine-3-carbaldehyde?

A2: The compound features an imidazo[1,2-a]pyridine core with a carbaldehyde group at the 3-position. Its molecular formula is C8H6N2O, and it has a molecular weight of 146.15 g/mol. [] Spectroscopic data such as IR, 1H-NMR, and mass spectrometry are routinely employed to confirm its structure. [, ]

Q3: How does the structure of Imidazo[1,2-a]pyridine-3-carbaldehyde influence its reactivity?

A3: The presence of the carbaldehyde group makes it a reactive electrophile, enabling it to participate in various reactions like:

- Condensation reactions: It readily condenses with amines to form Schiff bases. []

- Cyclization reactions: It reacts with urea or thiourea under basic conditions to yield oxopyrimidines or thiopyrimidines, respectively. [, ]

- Multicomponent reactions: It can participate in one-pot multicomponent reactions with thiosemicarbazide and substituted 3-(2-bromoacetyl)-2H-chromen-2-ones, leading to imidazo[1,2-a]pyridine incorporated thiazolyl coumarins. []

Q4: What are the main applications of Imidazo[1,2-a]pyridine-3-carbaldehyde?

A4: The compound serves as a versatile building block in synthesizing diverse heterocyclic compounds. These derivatives have demonstrated promising biological activities, including:

- Antimicrobial activity: Various chalcones [], oxopyrimidines, and thiopyrimidines [] synthesized from Imidazo[1,2-a]pyridine-3-carbaldehyde have shown promising antibacterial and antifungal properties.

- Anticancer activity: Derivatives incorporating 2,4-thiazolidinedione moieties have displayed promising in vitro anticancer activity against MCF-7 and HCT-116 cell lines. []

- Antituberculosis activity: 4,5-dihydropyrrolo[1,2-a]quinoxalines derived from Imidazo[1,2-a]pyridine-3-carbaldehyde exhibit significant activity against Mycobacterium tuberculosis H37Rv. []

Q5: Is there any research on the Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine-3-carbaldehyde derivatives?

A5: While specific SAR studies are limited in the provided research, it is evident that modifying the substituents on the imidazo[1,2-a]pyridine core and the nature of the heterocyclic systems fused to it significantly influences the biological activity of the resulting compounds. [, , , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

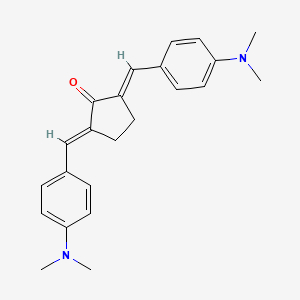

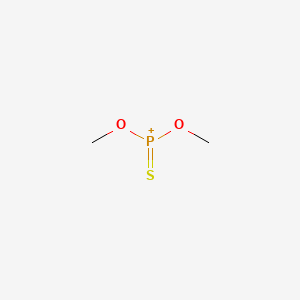

![(1S,2R,3R,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1337066.png)